Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride
CAS No.: 1240568-32-4
Cat. No.: VC11698974
Molecular Formula: C17H22ClNO
Molecular Weight: 291.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240568-32-4 |
|---|---|
| Molecular Formula | C17H22ClNO |
| Molecular Weight | 291.8 g/mol |
| IUPAC Name | N-[(3-phenoxyphenyl)methyl]butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H21NO.ClH/c1-2-3-12-18-14-15-8-7-11-17(13-15)19-16-9-5-4-6-10-16;/h4-11,13,18H,2-3,12,14H2,1H3;1H |
| Standard InChI Key | PZPWUFPDTOOELY-UHFFFAOYSA-N |
| SMILES | CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
| Canonical SMILES | CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central nitrogen atom bonded to a butyl group and a benzyl moiety substituted with a 3-phenoxyphenyl group. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The phenoxyphenyl group introduces aromaticity and potential π-π stacking interactions, which are critical for binding to biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1240568-32-4 | |
| Molecular Formula | C₁₇H₂₂ClNO | |
| Molecular Weight | 291.8 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble in polar organic solvents |
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis involves a reductive amination between 3-phenoxybenzaldehyde and butylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction proceeds under mild conditions (ethanol or methanol solvent, 25–50°C), yielding the product after purification via recrystallization or column chromatography.
Advanced Methodologies
Recent advances leverage N-demethylation techniques using tert-butyl hydroperoxide (TBHP) and triethylamine in toluene, achieving yields up to 78% . This method, optimized for N,N-dialkylaniline derivatives, highlights the role of inert atmospheres and controlled temperatures (110°C) in minimizing side reactions.
Table 2: Comparative Synthesis Conditions
Applications in Medicinal Chemistry
Matrix Metalloproteinase (MMP) Inhibition
Structural analogs of Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride, such as phenoxyphenyl sulfones, exhibit potent MMP-2 and MMP-9 inhibition (IC₅₀ < 10 nM) . The phenoxyphenyl group enhances selectivity over MMP-1, making it a candidate for anticancer therapies targeting tumor metastasis .
Material Science Applications
High-purity batches (≥98%) are employed in functional material synthesis, including photovoltaic cells and polymer composites . The aromatic system facilitates electron transport, enhancing efficiency in organic semiconductors.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with MMPs and cytochrome P450 enzymes could unlock its therapeutic potential. Molecular docking simulations and in vitro assays using cancer cell lines (e.g., HCT-116, MCF-7) are prioritized .
Formulation Development
Encapsulation in lipid nanoparticles or cyclodextrin complexes may improve bioavailability. Preliminary studies on similar amines show a 3–5-fold increase in plasma half-life with nanoformulations .
Environmental Impact Assessment
Biodegradation pathways and ecotoxicology profiles remain uncharacterized. High-throughput assays using Daphnia magna and Aliivibrio fischeri are recommended to evaluate aquatic toxicity.
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